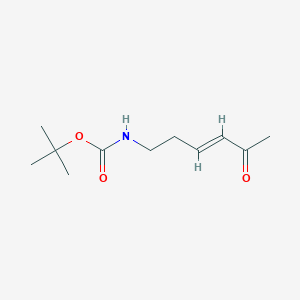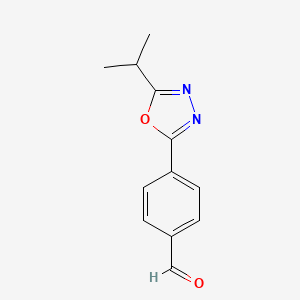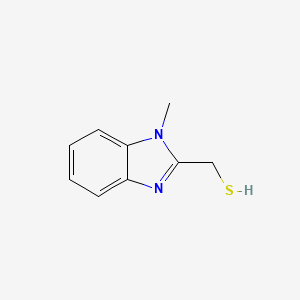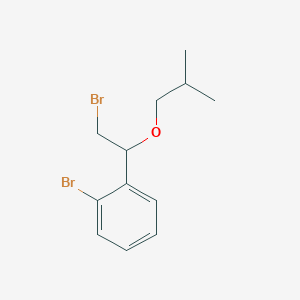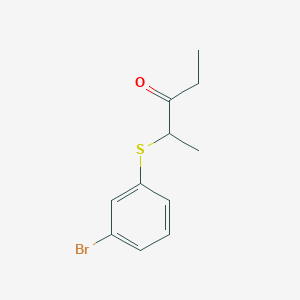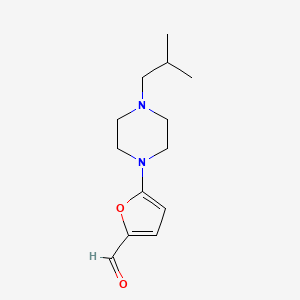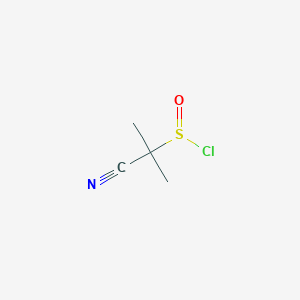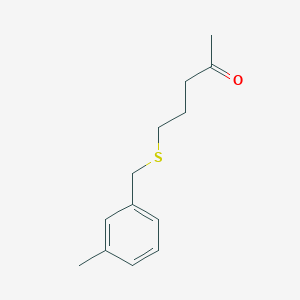![molecular formula C28H26N4O10S2 B13640123 4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid is a complex organic compound with a molecular formula of C30H32N2O16S4 This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and sulfonic acid groups
Preparation Methods
The synthesis of 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid involves several steps The process typically begins with the preparation of the naphthalene derivative, which is then diazotized and coupled with a biphenyl derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized under specific conditions, leading to the formation of corresponding oxo and nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved often include signal transduction and metabolic pathways, which can lead to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid include other azo dyes and naphthalene derivatives. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H26N4O10S2 |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
4-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H26N4O10S2/c1-14-11-16(3-6-19(14)30-24(33)9-10-25(34)35)17-4-7-20(15(2)12-17)31-32-21-8-5-18-22(43(37,38)39)13-23(44(40,41)42)27(29)26(18)28(21)36/h3-8,11-13,36H,9-10,29H2,1-2H3,(H,30,33)(H,34,35)(H,37,38,39)(H,40,41,42) |
InChI Key |
ROPGVKGUJLIQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
